molecular formula C14H16ClNO B2463133 2-(4-Chlorobenzyl)-3-quinuclidinone CAS No. 112628-51-0

2-(4-Chlorobenzyl)-3-quinuclidinone

Cat. No.: B2463133
CAS No.: 112628-51-0
M. Wt: 249.74
InChI Key: JFDIFARZZMLJRR-UHFFFAOYSA-N
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Description

“2-(4-Chlorobenzyl)-3-quinuclidinone” is a complex organic compound. It likely contains a quinuclidinone group, which is a bicyclic structure found in many alkaloids and pharmaceuticals . The “2-(4-Chlorobenzyl)” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom at the 4th position .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzyl alcohols can be synthesized by hypochlorite oxidation of corresponding benzyl alcohols . Another method involves the reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine .

Scientific Research Applications

Quinuclidine Chemistry in CNS Stimulation

The compound 2-(4-chlorobenzhydryl)-3-quinuclidinone and its derivatives have been studied for their central nervous system (CNS) stimulant properties. Specifically, beta-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol showed CNS stimulant properties and was found to have a qualitative and quantitative relation to methylphenidate, more so than to d-amphetamine (Warawa & Mueller, 1975).

Asymmetric Hydrogenation in Organic Synthesis

Catalytic Asymmetric Hydrogenation

The compound has been utilized in the field of organic synthesis, particularly in asymmetric hydrogenation. Studies have shown that using specific catalyst systems, 2-Diphenylmethyl-3-quinuclidinone can be hydrogenated with perfect diastereo- and enantioselectivity, yielding chiral alcohols which are valuable in pharmaceutical manufacturing (Arai et al., 2010), (Tsutsumi et al., 2009).

Enzyme-Catalyzed Reactions

Enoyl-CoA Hydratase-Catalyzed Exchange

The exchange of alpha-protons of coenzyme A thiol esters catalyzed by 3-Quinuclidinone and enoyl-CoA hydratase has been a subject of research, highlighting the enzyme's stereospecificity and suggesting potential biotechnological applications (D’Ordine et al., 1994).

Enantiopure Synthesis for Substance P Antagonists

The compound plays a critical role in the enantiopure synthesis of substance P antagonists, where it is used as a pivotal precursor. The synthesis process provides an improved yield compared to previous methods, which is crucial for the manufacture of these drug antagonists (Nugent & Seemayer, 2006).

Biotechnological Applications

Biocatalysis for Chiral Alcohols

The compound has been used as a substrate in biocatalytic processes involving the stereospecific reduction to (R)-3-quinuclidinol, a significant chiral building block for antimuscarinic agents. The process involves novel carbonyl reductases and demonstrates the potential for efficient, large-scale production (Uzura et al., 2009).

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,11,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDIFARZZMLJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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